molecular formula C19H17F2N3O3 B5508707 N-(2,6-difluoro-3-methoxybenzyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-(2,6-difluoro-3-methoxybenzyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B5508707
M. Wt: 373.4 g/mol
InChI Key: VDSYCGUPVPNHIQ-UHFFFAOYSA-N
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Description

N-(2,6-difluoro-3-methoxybenzyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a compound that likely belongs to the class of organic compounds known as pyrazole carboxamides. These compounds are characterized by a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a carboxamide group. The specific substitutions at various positions on the ring structures suggest that it could have unique physical, chemical, and possibly biological properties.

Synthesis Analysis

The synthesis of closely related compounds typically involves multiple steps, starting from basic precursors such as difluorobenzoic acid and various amines. For example, the synthesis of a similar compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved through a 9-step process starting from 2,6-difluorobenzoic acid, highlighting the complexity and precision required in the synthesis of such compounds (Wang et al., 2013).

Molecular Structure Analysis

The structure of pyrazole derivatives is often elucidated using a combination of NMR, mass spectra, FT-IR, and UV-Visible spectroscopy, complemented by single-crystal X-ray diffraction studies. For instance, a novel pyrazole derivative was fully characterized, revealing a dihedral angle confirming the twisted conformation between the rings, which plays a significant role in its chemical behavior and potential interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution, cycloadditions, and redox reactions, depending on the functional groups attached to the core pyrazole ring. The specific functional groups in this compound suggest reactivity towards electrophiles and nucleophiles, offering a wide range of chemical transformations.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their handling and application in further studies. These properties are often determined experimentally through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are influenced by the electronic structure of the molecule. Computational methods, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, helping predict reactivity patterns and stability. For similar compounds, studies have combined experimental and theoretical approaches to explore their electronic structures and reactivity (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Characterization

  • N-(2,6-difluoro-3-methoxybenzyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide and its derivatives are used in the synthesis of new chemical compounds. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were created by reacting similar compounds with hydrazine hydrate in ethanol. These compounds were characterized based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Anticancer Research

  • In 2015, Hassan et al. explored the cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases, synthesized from similar compounds, against four human cancer cell lines. Their research provided insights into the structure–activity relationship of these compounds (Hassan, Hafez, Osman, & Ali, 2015).

PET Imaging Agent in Cancer Research

  • Wang et al. (2013) synthesized a compound structurally similar to this compound as a potential PET imaging agent for detecting B-Raf(V600E) in cancers. This study highlighted the compound's role in diagnostic imaging (Wang, Gao, Miller, & Zheng, 2013).

Pharmaceutical Research

Herbicidal Activity

Structural and Molecular Studies

Antimicrobial Research

properties

IUPAC Name

N-[(2,6-difluoro-3-methoxyphenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-26-12-5-3-4-11(8-12)15-9-16(24-23-15)19(25)22-10-13-14(20)6-7-17(27-2)18(13)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSYCGUPVPNHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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